molecular formula C17H21N3O2S B2459353 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide CAS No. 693237-36-4

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide

Cat. No.: B2459353
CAS No.: 693237-36-4
M. Wt: 331.43
InChI Key: DMROAUYCCWZFMM-UHFFFAOYSA-N
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Description

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide is a synthetic 1,3,4-oxadiazole derivative of high interest in medicinal chemistry research. This compound is built on a privileged structure known for its wide range of biological activities, making it a valuable scaffold for investigating new therapeutic agents . The core 5-benzyl-1,3,4-oxadiazole moiety is typically synthesized in a multi-step process starting from 2-phenylacetic acid, proceeding through esterification, hydrazide formation, and cyclization with carbon disulfide . The final molecule is constructed by linking this heterocycle to an N-cyclohexylacetamide group via a sulfanyl bridge . Primary research applications for this class of compounds include screening as inhibitors of crucial enzymes. Structurally similar acetamide derivatives have demonstrated inhibitory potential against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurological disorder research . Other close analogs have shown potent activity against alkaline phosphatase (ALP), with some exhibiting significant IC50 values and binding interactions in molecular docking studies, suggesting potential for metabolic and bone disease research . While generally showing lower cytotoxicity in preliminary assays, these compounds represent a key starting point for lead optimization and structure-activity relationship (SAR) studies in drug discovery . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-15(18-14-9-5-2-6-10-14)12-23-17-20-19-16(22-17)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMROAUYCCWZFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-) exhibits moderate electrophilicity, enabling nucleophilic substitution under basic conditions. This reaction typically involves displacement of the sulfur atom by stronger nucleophiles, such as amines or alkoxides .

Example Reaction:
Reaction with primary amines in dimethylformamide (DMF) at 60–80°C yields substituted acetamide derivatives via S–N bond formation.

Reaction Conditions Product Key Observations
R-NH₂ + ThioetherDMF, 60–80°C, 6–8 hrsR-NH-AcetamideLiH enhances reaction efficiency by deprotonating the nucleophile .

Oxidation of the Sulfur Atom

The sulfur atom in the thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Controlled Oxidation:

  • Sulfoxide Formation: Hydrogen peroxide (H₂O₂, 30%) in acetic acid at 0–5°C yields the sulfoxide derivative.

  • Sulfone Formation: Prolonged exposure to H₂O₂ or stronger oxidants like m-chloroperbenzoic acid (mCPBA) produces the sulfone.

Oxidizing Agent Product Reaction Time
H₂O₂ (30%)Sulfoxide2–4 hrs
mCPBASulfone12–24 hrs

Ring-Opening Reactions of the Oxadiazole Moiety

The 1,3,4-oxadiazole ring undergoes ring-opening under acidic or reductive conditions, generating intermediates for further functionalization.

Acidic Hydrolysis:
Treatment with concentrated HCl (6M) at reflux cleaves the oxadiazole ring to form a thiohydrazide intermediate.

Reductive Cleavage:
Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the oxadiazole to a diamino compound.

Condition Reagent Product
AcidicHCl (6M), ΔThiohydrazide
ReductiveH₂/Pd-C, EtOHDiamino Derivative

Functionalization of the Acetamide Group

The cyclohexylacetamide group participates in hydrolysis and acylation reactions:

Hydrolysis:

  • Basic Hydrolysis: NaOH (2M) in aqueous ethanol cleaves the amide bond to yield cyclohexylamine and acetic acid derivatives.

  • Acidic Hydrolysis: H₂SO₄ (conc.) produces cyclohexylammonium sulfate.

Acylation:
The acetamide’s nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated products.

Electrophilic Aromatic Substitution (EAS) on the Benzyl Group

The benzyl substituent on the oxadiazole undergoes EAS reactions, such as nitration or halogenation, under standard aromatic substitution conditions.

Nitration:
Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position relative to the oxadiazole.

Research Insights

  • The thioether’s nucleophilic substitution efficiency correlates with steric hindrance from the cyclohexyl group .

  • Oxadiazole ring-opening pathways are pH-dependent, with acidic conditions favoring hydrolysis over reduction.

  • Sulfur oxidation products (sulfoxides/sulfones) show enhanced polarity, impacting solubility in biological systems.

These findings underscore the compound’s versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis . Future studies should explore catalytic systems to optimize reaction selectivity and yields.

Scientific Research Applications

Synthesis Overview Table

StepReaction TypeKey ReagentsConditions
1CyclizationBenzylhydrazine, Acid chloridesHeat under reflux
2Thioether FormationSulfur sources (e.g., thiourea)Solvent-based reaction
3Acetamide FormationCyclohexylamine, Acetic anhydrideStirring at room temperature

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In particular, derivatives similar to 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide have been tested against various bacterial strains and fungi.

Case Study: Antimicrobial Evaluation

A study evaluated several oxadiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that compounds with a sulfur linkage demonstrated enhanced activity compared to their non-sulfur counterparts .

Cholinesterase Inhibition

This compound also shows promise as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease treatment.

In Vitro Studies

The inhibitory potential of similar compounds was assessed using Ellman's colorimetric method. Results indicated that specific derivatives exhibited IC50 values in the low micromolar range against both AChE and BChE, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Neuroprotective Effects

The neuroprotective properties of oxadiazole derivatives have been linked to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative disorders.

Summary of Biological Activities Table

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
Cholinesterase InhibitionCompetitive inhibition at active site
NeuroprotectionAntioxidant activity and neurotransmitter modulation

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Acetamide Substituents

The N-substituent on the acetamide moiety significantly influences bioactivity. Key comparisons include:

  • N-(3-Trifluoromethylphenyl) derivative (Compound 129) : This analog, 2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, exhibited potent alkaline phosphatase (ALP) inhibition (IC50 = 0.420 ± 0.012 µM) and anticancer activity. The electron-withdrawing trifluoromethyl group enhances binding affinity (−7.90 kcal/mol) compared to the standard (IC50 = 2.80 µM) .
  • N-Aryl derivatives : Compounds with aromatic substituents, such as N-(4-methylphenyl) or N-(2-methyl-6-nitrophenyl), demonstrated variable inhibition of lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE), highlighting the role of aromatic π-interactions in enzyme binding .
  • However, this may reduce binding specificity in certain enzyme pockets.

Structural Analogues with Modified Oxadiazole Moieties

Variations in the oxadiazole ring’s substituents alter electronic and steric properties:

  • 5-(Indol-3-ylmethyl) substitution : Derivatives such as N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) displayed moderate LOX and BChE inhibition, indicating that heteroaromatic substituents can modulate selectivity .

Comparative Bioactivity Profiles

Compound Name Key Substituents Bioactivity IC50/EC50 Reference
Target Compound N-Cyclohexyl, 5-benzyl Not reported
Compound 129 N-(3-Trifluoromethylphenyl) ALP inhibition, Anticancer 0.420 ± 0.012 µM
8t () N-(5-Chloro-2-methylphenyl) LOX, BChE inhibition Not specified
N-(4-Acetamidophenyl) derivative N-Aryl, 5-(4-acetamidophenyl) Antibacterial (S. aureus) MIC = 63 µg/mL

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Analogs with aromatic acetamide groups (e.g., N-(4-chlorophenyl)) exhibit higher melting points (236–238°C) due to crystalline packing, while cyclohexyl derivatives may display lower melting points due to reduced symmetry .
  • Spectroscopic Data : IR spectra of analogs show characteristic amide C=O stretches (~1660 cm⁻¹) and oxadiazole C=N vibrations (~1580 cm⁻¹). The cyclohexyl group’s sp³ C-H stretches (~2870 cm⁻¹) would differ from aromatic C-H stretches in phenyl analogs .

Biological Activity

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and data sources.

  • Molecular Formula : C18H22N4O2S
  • Molecular Weight : 354.45 g/mol
  • CAS Number : 130781-77-0

The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes involved in neurotransmission. The inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.

In Vitro Studies

In vitro studies have shown that this compound has a moderate to high inhibitory effect on AChE with an IC50 value of approximately 0.907 ± 0.011 μM. This indicates a strong potential for cognitive enhancement through cholinergic modulation .

Biological Activity Data

Activity IC50 Value (μM) Reference
AChE Inhibition0.907 ± 0.011
BChE Inhibition2.557 ± 0.038
hBACE-1 InhibitionModerate

Neuroprotective Effects

Recent studies have demonstrated that the compound not only inhibits cholinesterases but also exhibits neuroprotective effects in experimental models of Alzheimer's disease. Behavioral tests such as the Morris water maze and Y-maze have shown significant improvements in memory and cognitive functions in rats treated with this compound .

Biochemical Analysis

Biochemical assays conducted on brain homogenates revealed:

  • Decreased levels of malondialdehyde (MDA), indicating reduced oxidative stress.
  • Increased levels of superoxide dismutase (SOD), catalase, and glutathione (GSH), suggesting enhanced antioxidant defense mechanisms.

These findings underscore the compound's potential as a multifunctional agent capable of addressing both cholinergic deficits and oxidative stress associated with neurodegenerative diseases .

Case Studies and Research Findings

  • Cognitive Improvement in Rat Models :
    • Rats treated with this compound exhibited improved performance in cognitive tasks compared to control groups.
    • Histopathological examinations showed no signs of neuronal damage, indicating safety at therapeutic doses .
  • Structure–Activity Relationship (SAR) :
    • Variations in the phenyl ring substituents significantly influenced the inhibitory potency against AChE and BChE.
    • Compounds with electron-withdrawing groups at specific positions demonstrated better inhibitory activity compared to those with electron-donating groups .

Q & A

Q. What are the standard synthetic protocols for preparing 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Formation of the 1,3,4-oxadiazole core by cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄).
  • Step 2 : Sulfur alkylation at the oxadiazole-2-thiol position using chloroacetamide derivatives.
  • Step 3 : Introduction of the cyclohexyl group via nucleophilic substitution or coupling reactions. Characterization involves FTIR (C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹), ¹H/¹³C NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm), and mass spectrometry (molecular ion peak matching calculated mass) .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

  • Broth Microdilution Assay : Minimum inhibitory concentration (MIC) is determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Zone of Inhibition : Disk diffusion method quantifies bacterial growth suppression.
  • Positive Controls : Chloramphenicol (25 µg/mL) and ketoconazole (25 µg/mL) are used for comparison. Derivatives of this scaffold have shown MIC values as low as 8–16 µg/mL against fungal pathogens .

Q. What spectroscopic techniques are critical for characterizing structural analogs of this compound?

  • FTIR : Confirms functional groups (e.g., C=O, C=N).
  • NMR : Assigns proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and stereochemistry.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of cyclohexyl group at m/z ~83). Discrepancies in spectral data, such as unexpected splitting in ¹H NMR, may indicate impurities or tautomeric forms .

Advanced Research Questions

Q. What methodologies are used to investigate its enzyme inhibition kinetics, particularly against alkaline phosphatase (ALP)?

  • Kinetic Assays : Michaelis-Menten parameters (Km, Vmax) are derived using p-nitrophenyl phosphate as a substrate.
  • IC₅₀ Determination : Dose-response curves identify inhibitory potency (e.g., IC₅₀ = 0.420 ± 0.012 µM for derivatives).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding interactions with ALP (PDB: 1EW2). One derivative exhibited a binding energy of −7.90 kcal/mol, outperforming the standard (IC₅₀ = 2.80 µM) .

Q. How can structural modifications enhance anticancer activity while minimizing toxicity?

  • SAR Studies : Introducing electron-withdrawing groups (e.g., CF₃) at the phenyl ring improves cytotoxicity.
  • Selectivity Screening : Compare IC₅₀ values between cancer (e.g., CCRF-CEM leukemia cells) and non-cancerous cell lines.
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms mechanism of action. A derivative with a trifluoromethyl group showed 68.89% growth inhibition in leukemia cells .

Q. How are contradictions in biological activity data resolved across studies?

  • Meta-Analysis : Compare substituent effects; e.g., para-chloro vs. benzyl groups may alter lipophilicity and membrane penetration.
  • Validation Assays : Replicate studies under standardized conditions (e.g., pH, serum content).
  • Computational Modeling : QSAR models predict bioactivity cliffs caused by minor structural changes .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Catalyst Screening : Use Pd/C or CuI for coupling reactions to reduce side products.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30% yield increase in oxadiazole cyclization) .

Q. How is the compound’s selectivity for microbial vs. mammalian cells assessed?

  • Hemolytic Assay : Measure RBC lysis at bioactive concentrations (e.g., <10% hemolysis at 100 µg/mL).
  • Therapeutic Index : Ratio of cytotoxic concentration (CC₅₀ in mammalian cells) to MIC. Derivatives with a 4-methylphenyl group showed a selectivity index >10 .

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